The synthesis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione typically involves several key steps:
Technical parameters such as temperature control (typically kept below 5 °C during certain additions), solvent choice (often using dichloromethane or similar solvents), and reaction times are critical for optimizing yield and purity .
The molecular structure of 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The tert-butyldimethylsilyl group is attached to the hydroxymethyl substituent at position 5, which increases steric bulk and alters the electronic properties of the molecule.
The compound can be represented by its SMILES notation: O=C1NC(C(C2=CC=CC=C2)(CO[Si](C)(C(C)(C)C)C)N1)=O
, indicating its complex connectivity .
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione participates in various chemical reactions due to its functional groups:
The reactivity profile is influenced by the electronic effects imparted by the silyl group and the steric hindrance it introduces .
The mechanism of action for compounds like 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione generally involves:
This mechanism highlights its potential utility in organic synthesis as a versatile building block .
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to characterize this compound and confirm its purity .
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione has several scientific applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4